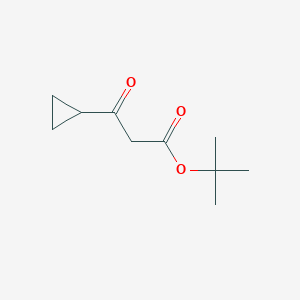

Tert-butyl 3-cyclopropyl-3-oxopropanoate

Overview

Description

Tert-butyl 3-cyclopropyl-3-oxopropanoate is a chemical compound with the empirical formula C10H16O3 . It is used for preparing KRAS G12C inhibitors for treating cancer .

Molecular Structure Analysis

The molecular weight of this compound is 184.23 . The SMILES string representation of the molecule isO=C(OC(C)(C)C)CC(C1CC1)=O .

Scientific Research Applications

1. Alternative Substituents in Medicinal Chemistry

Tert-butyl groups, including structures like tert-butyl 3-cyclopropyl-3-oxopropanoate, are common in medicinal chemistry. However, their use can lead to increased lipophilicity and decreased metabolic stability. Research by Westphal et al. (2015) provides comparative studies on alternative substituents, including cyclopropyl-trifluoromethyl, which may offer better drug discovery options (Westphal et al., 2015).

2. Multicomponent Reactions and Synthesis of Peroxides

The tert-butyl group, as part of compounds like tert-butyl hydroperoxide (TBHP), is used in multicomponent reactions involving cyclopropanols, as demonstrated in a study by Lou et al. (2021). This synthesis process allows for efficient access to 5-oxo peroxides, which have various downstream applications (Lou et al., 2021).

3. Synthesis of Functionalized 2-pyrrolidinones

In the study by Sasaki et al. (2020), an efficient method was developed for synthesizing tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates. This process is significant for producing novel macrocyclic Tyk2 inhibitors, demonstrating the tert-butyl group's utility in synthesizing complex bioactive molecules (Sasaki et al., 2020).

4. Biosynthesis of Key Intermediates

Tert-butyl groups are involved in the biosynthesis of key pharmaceutical intermediates. A study by Liu et al. (2018) showcased the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a critical intermediate for atorvastatin and rosuvastatin synthesis. This research highlights the role of tert-butyl derivatives in the efficient production of high-demand pharmaceuticals (Liu et al., 2018).

5. Asymmetric Synthesis

Tert-butyl derivatives like tert-butyl 3,3-diarylpropanoates are essential in asymmetric synthesis. Paquin et al. (2005) documented the asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters, producing enantioenriched compounds. This demonstrates the tert-butyl group's role in producing chiral molecules (Paquin et al., 2005).

Safety and Hazards

Properties

IUPAC Name |

tert-butyl 3-cyclopropyl-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-10(2,3)13-9(12)6-8(11)7-4-5-7/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPRGLWJJQBWRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(methylthio)phenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2766073.png)

![N-(tert-butyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2766085.png)

![2-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2766086.png)

![1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2766089.png)